BenchChemオンラインストアへようこそ!

Lucerastat

Selectivity Off-target effects Gastrointestinal tolerability

Lucerastat (NB-DGJ, ACT-434964) is a galactose-configured GCS inhibitor with decisive selectivity advantages over miglustat: no intestinal sucrase-isomaltase inhibition, only weak lactase inhibition—eliminating severe GI adverse effects. No QT prolongation at supratherapeutic doses; no food effect on bioavailability. Clinically demonstrated renal benefit: eGFR decline slowed from -3.50 to -1.48 mL/min/1.73m²/yr in MODIFY OLE; +3.8 mL/min/1.73m² at 6 months in renally impaired patients. Added to ERT, plasma Gb3 reduced 55.0%. High aqueous solubility (>24 mg/mL), dose-proportional PK (t½ 3.6–8.1 h). ≥98% purity.

Molecular Formula C10H21NO4
Molecular Weight 219.28 g/mol
CAS No. 141206-42-0
Cat. No. B1675357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLucerastat
CAS141206-42-0
Synonyms1-butyl-2-(hydroxylmethyl)piperidine-3,4,5-triol
1-deoxy-galactonojirimycin
1-deoxygalacto-nojirimycin
1-deoxygalactonojirimycin
AT1001 deoxyjirimycin
Galafold
GR181413A
lucerastat
migalastat
migalastat HCl
migalastat hydrochloride
N-butyldeoxygalacto-nojirimycin
N-butyldeoxygalactonojirimycin
NB-DGJ
Molecular FormulaC10H21NO4
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCCCCN1CC(C(C(C1CO)O)O)O
InChIInChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9+,10-/m1/s1
InChIKeyUQRORFVVSGFNRO-XFWSIPNHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lucerastat (CAS 141206-42-0): An Orally Bioavailable Glucosylceramide Synthase (GCS) Inhibitor for Substrate Reduction Therapy in Glycolipid Storage Disorders


Lucerastat (also known as NB-DGJ, ACT-434964, OGT-923) is an iminosugar derivative of deoxygalactonojirimycin and a small molecule inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first step in glycosphingolipid biosynthesis [1]. It is an analog of miglustat, distinguished by its galactose conformation [2]. Lucerastat is being developed as an oral substrate reduction therapy (SRT) for Fabry disease, an X-linked lysosomal storage disorder, with the goal of reducing the accumulation of globotriaosylceramide (Gb3) and other glycosphingolipids, irrespective of the patient's α-galactosidase A (α-Gal A) genotype [3]. The compound has demonstrated a well-characterized safety and pharmacokinetic profile in multiple clinical studies [4].

Why Generic Substitution is Not Feasible: The Unique Pharmacological and Selectivity Profile of Lucerastat


While Lucerastat belongs to the class of iminosugar-based glucosylceramide synthase (GCS) inhibitors, its specific galactose-derived structure confers a unique selectivity profile that is not shared by its closest analogs, such as miglustat and eliglustat. Unlike miglustat, which also inhibits intestinal disaccharidases and can cause significant gastrointestinal adverse effects, Lucerastat demonstrates a markedly reduced off-target profile, showing no inhibition of intestinal sucrase-isomaltase and only weak inhibition of lactase [1]. Furthermore, its pharmacokinetic properties, including a lack of a significant food effect on bioavailability [2], and a well-defined safety profile with no QT prolongation at supratherapeutic doses [3], distinguish it from other in-class compounds. These specific quantitative differences in selectivity and tolerability make simple interchange with other GCS inhibitors scientifically invalid and potentially harmful for patient management.

Quantitative Differentiation of Lucerastat: Head-to-Head Evidence Against Comparators


Lucerastat's Superior Selectivity Over Miglustat: Reduced Off-Target Disaccharidase Inhibition

Lucerastat demonstrates a superior selectivity profile compared to its close analog, miglustat. While both compounds inhibit glucosylceramide synthase (GCS), miglustat is known to inhibit intestinal disaccharidases, leading to frequent gastrointestinal adverse events. In contrast, lucerastat does not inhibit intestinal sucrase-isomaltase and is only a weak inhibitor of intestinal lactase [1]. This differential selectivity is directly supported by in vitro data showing lucerastat's GCS inhibition (IC50 = 41.4 µM) without affecting α-glucosidase I and II or β-glucocerebrosidase (IC50 > 1 mM) .

Selectivity Off-target effects Gastrointestinal tolerability

Lucerastat Demonstrates No Food Effect on Bioavailability, Unlike Some Oral GCS Inhibitors

The pharmacokinetics of lucerastat are not affected by food intake, a finding that simplifies dosing and ensures consistent drug exposure in a clinical setting. A dedicated food-effect study within a multiple-ascending dose trial in healthy subjects demonstrated that the fed-to-fasted geometric mean ratio for AUC0-12 was 0.93 (90% CI: 0.80, 1.07), and the time to maximum concentration (tmax) was unchanged, indicating no clinically relevant food effect [1]. This contrasts with other oral GCS inhibitors like eliglustat, where co-administration with food is required to increase bioavailability.

Pharmacokinetics Bioavailability Food effect

Lucerastat Reduces Plasma Gb3 in Fabry Patients on ERT: A 55% Decrease vs. ERT Alone

In a 12-week exploratory study in Fabry disease patients receiving stable enzyme replacement therapy (ERT), the addition of lucerastat 1000 mg twice daily led to a significant and rapid reduction in key disease biomarkers compared to a control group receiving ERT only. The mean (SD) reduction in plasma globotriaosylceramide (Gb3), the primary accumulating substrate in Fabry disease, was -55.0% (10.4%) from baseline in the lucerastat group [1]. While the study was not powered for a direct statistical comparison to the ERT-only control group, the magnitude of reduction was substantially greater than any change observed in the control arm, confirming the pharmacodynamic activity of lucerastat as add-on therapy.

Pharmacodynamics Biomarker reduction Fabry disease

Lucerastat Slows eGFR Decline in Fabry Patients with Renal Impairment: A Potential Disease-Modifying Effect

An interim analysis from the Phase 3 MODIFY trial and its open-label extension (OLE) revealed a potential renoprotective effect of lucerastat. In 93 participants with pre- and post-randomization eGFR data (median lucerastat exposure of 23 months), the annualized eGFR slope improved from -3.50 mL/min/1.73m²/year (95% CI -5.04, -1.969) pre-treatment to -1.48 mL/min/1.73m²/year (95% CI -2.64, -0.33) during lucerastat treatment [1]. Furthermore, in the 39 participants with baseline renal impairment (eGFR <90 mL/min/1.73m²), eGFR increased by a mean of 3.8 mL/min/1.73m² after 6 months of lucerastat treatment, compared to a decrease of -1.6 mL/min/1.73m² with placebo [2]. This suggests lucerastat may stabilize or slow kidney function decline, a key therapeutic goal in Fabry disease not consistently achieved by current therapies.

Renal function eGFR Disease modification Fabry disease

Lucerastat Exhibits a Favorable Cardiac Safety Profile: No QTc Prolongation at Supratherapeutic Doses

In a thorough QT study, lucerastat was administered at a single supratherapeutic dose of 4000 mg to healthy subjects and showed no clinically relevant effect on the QTc interval. The maximum placebo-corrected, baseline-adjusted change in QTcF (ΔΔQTcF) was -0.54 ms (90% CI: -4.16, 3.07), which is well below the regulatory threshold of concern (10 ms) [1]. This demonstrates a favorable cardiac safety profile, which is a critical differentiator for chronic therapies in patient populations with pre-existing cardiac manifestations, such as Fabry disease.

Cardiac safety QTc interval Tolerability

Optimal Research and Industrial Application Scenarios for Lucerastat Based on Validated Evidence


Investigational Substrate Reduction Therapy in Fabry Disease Clinical Trials with a Focus on Renal Endpoints

Lucerastat is most appropriately utilized as an investigational medicinal product in clinical trials for Fabry disease, particularly those designed with renal function as a primary or key secondary endpoint. The evidence from the MODIFY trial OLE shows a slowing of eGFR decline from -3.50 to -1.48 mL/min/1.73m²/year [1], and a 6-month eGFR increase of 3.8 mL/min/1.73m² in patients with baseline renal impairment [2]. This positions lucerastat as a unique candidate for trials aiming to demonstrate disease-modifying effects on kidney function, a major unmet need in Fabry disease management.

Combination Therapy with Enzyme Replacement Therapy (ERT) to Achieve Additive Biomarker Reduction

For patients with Fabry disease who have an inadequate response to ERT alone, lucerastat offers a mechanistically distinct oral adjunct. The 12-week study demonstrated a -55.0% reduction in plasma Gb3 when lucerastat was added to stable ERT, a biomarker that remained unchanged in the ERT-only control group [3]. This scenario is supported by the compound's excellent tolerability and lack of food effect [4], making it a practical add-on therapy for patients already on a complex infusion schedule.

Preclinical Research Tool for Studying GCS Inhibition and Sphingolipid Metabolism

In preclinical research, lucerastat serves as a well-characterized and selective tool compound for inhibiting glucosylceramide synthase (IC50 = 41.4 µM) without confounding off-target effects on α-glucosidase I/II or β-glucocerebrosidase (IC50 > 1 mM) . Its oral bioavailability and efficacy in mouse models of lysosomal storage disorders (e.g., reducing kidney Gb3 by 33% in Fabry mice ) make it a valuable reference standard for investigating sphingolipid biology and validating new targets in substrate reduction therapy.

Development of Novel Formulations or Drug Delivery Systems for Iminosugars

The well-defined physicochemical properties (e.g., molecular weight 219.28, high aqueous solubility >24 mg/mL ) and the comprehensive clinical pharmacokinetic dataset (e.g., t1/2 of 3.6-8.1 hours, dose-proportional exposure [4]) make lucerastat an ideal candidate for formulation development studies. Researchers can use it to evaluate advanced drug delivery technologies aimed at improving the pharmacokinetic profile or tissue targeting of iminosugar-based GCS inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lucerastat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.